N-((1R,5S)-3-Azabicyclo[3.1.0]hexan-6-yl)-2-fluoro-N-propylbenzamide
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Overview
Description
. This compound is a member of the piperazine family, which is known for its diverse pharmacological properties. Piperazine derivatives are commonly used in medicinal chemistry due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclobutanecarbonyl-4-(3-fluorophenyl)piperazine typically involves the reaction of 3-fluoroaniline with 1-cyclobutanecarbonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-cyclobutanecarbonyl-4-(3-fluorophenyl)piperazine: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like or .
Reduction: Reduction can be achieved using reducing agents such as or .
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-cyclobutanecarbonyl-4-(3-fluorophenyl)piperazine: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 1-cyclobutanecarbonyl-4-(3-fluorophenyl)piperazine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, which can influence various physiological processes. The exact pathways and molecular targets are still under investigation, but it is known to affect the central nervous system .
Comparison with Similar Compounds
1-cyclobutanecarbonyl-4-(3-fluorophenyl)piperazine: can be compared with other piperazine derivatives such as:
1-benzylpiperazine: Known for its stimulant effects.
1-(3-chlorophenyl)piperazine: Studied for its potential antidepressant properties.
1-(4-methoxyphenyl)piperazine: Investigated for its anxiolytic effects .
The uniqueness of 1-cyclobutanecarbonyl-4-(3-fluorophenyl)piperazine lies in its specific substitution pattern, which imparts distinct pharmacological properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C15H19FN2O |
---|---|
Molecular Weight |
262.32 g/mol |
IUPAC Name |
N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]-2-fluoro-N-propylbenzamide |
InChI |
InChI=1S/C15H19FN2O/c1-2-7-18(14-11-8-17-9-12(11)14)15(19)10-5-3-4-6-13(10)16/h3-6,11-12,14,17H,2,7-9H2,1H3/t11-,12+,14? |
InChI Key |
SQAKXESHSDVYAU-ONXXMXGDSA-N |
Isomeric SMILES |
CCCN(C1[C@H]2[C@@H]1CNC2)C(=O)C3=CC=CC=C3F |
Canonical SMILES |
CCCN(C1C2C1CNC2)C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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